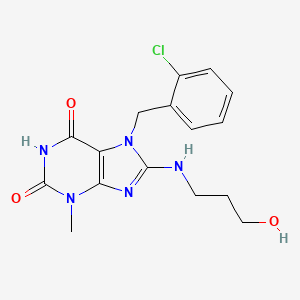

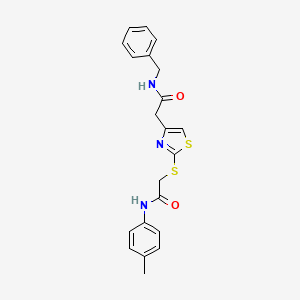

![molecular formula C24H24N6O2S B2409082 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013756-30-3](/img/structure/B2409082.png)

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, including derivatives of the compound, have shown potent antibacterial and biofilm inhibition activities. These compounds exhibited effective biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin, and showed strong inhibitory activities against the MurB enzyme. This highlights their potential in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Antidiabetic Potential

- Triazolo-pyridazine-6-yl-substituted piperazines, a family of compounds including derivatives of the target compound, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds were assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities, indicating their potential utility in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Research

- Certain derivatives of the compound have been evaluated for their anticancer activities. These studies are essential for developing new therapeutic agents against various cancer types. For instance, polyfunctional substituted 1,3-thiazoles with a piperazine substituent at C2 of the 1,3-thiazole cycle, which includes similar structural elements, have shown significant anticancer activity (Turov, 2020).

Antimicrobial Properties

- Various derivatives have shown promising antimicrobial activities. For example, pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, were designed and synthesized, showing substantial antimicrobial activity. This suggests their potential as antimicrobial agents (Othman et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds with sulfonyl piperazine structures have been shown to interact with tubulin . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

The compound likely interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits tubulin polymerization, disrupting the formation and function of microtubules .

Biochemical Pathways

The inhibition of tubulin polymerization affects multiple biochemical pathways. It can lead to cell cycle arrest at the sub-G1 and G2/M phase , preventing cells from dividing. This disruption of the cell cycle can induce apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds with sulfonyl piperazine structures have been found to possess drug-like properties . The compound’s solubility in DMSO suggests it may have good absorption and distribution characteristics . Its pKa, a measure of the strength of an acid in solution, is predicted to be 16.02±0.46 , which could influence its absorption and distribution in the body.

Result of Action

The compound’s action results in the induction of apoptosis in cells . This is evidenced by the inhibition of colony formation in a concentration-dependent manner . The compound has shown cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Propriétés

IUPAC Name |

3-(3-methylpyrazol-1-yl)-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2S/c1-19-13-14-30(27-19)24-12-11-23(25-26-24)28-15-17-29(18-16-28)33(31,32)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWWTXULVXGPLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

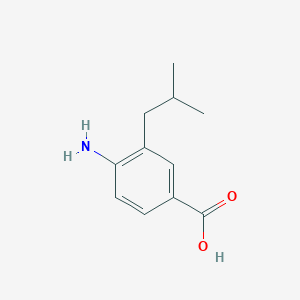

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)

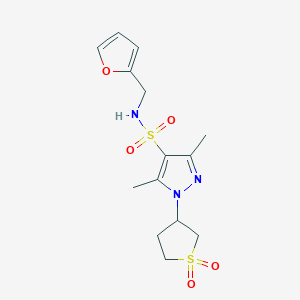

![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2409012.png)

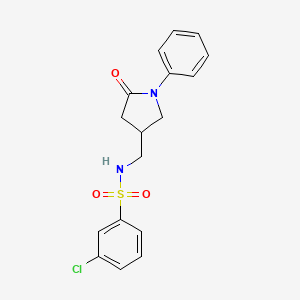

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole](/img/structure/B2409015.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2409017.png)

![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)